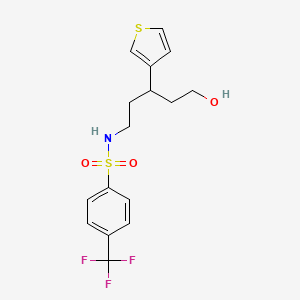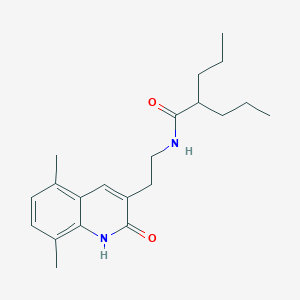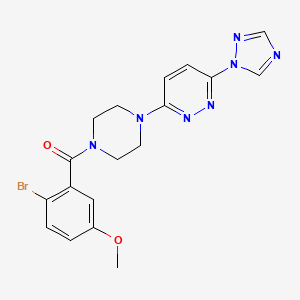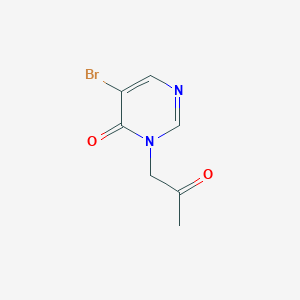
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide” is an organic compound. It’s a derivative of adamantane, a tricyclo bridged hydrocarbon .
Synthesis Analysis
The synthesis of N-Aryladamantane-1-carboxamides, which includes “this compound”, involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine .Aplicaciones Científicas De Investigación
Polymeric Material Development
Synthesis and Characterization of Polyamides and Polyimides Research has demonstrated the synthesis of new polyamides and polyimides utilizing adamantane derivatives, showcasing their application in creating materials with high thermal stability and favorable mechanical properties. For instance, new polyamides and polyimides have been synthesized from diamines containing adamantane groups, exhibiting high glass transition temperatures and thermal stability up to temperatures around 450°C. These materials are characterized by their amorphous nature, solubility in various solvents, and potential applications in advanced materials science due to their inherent viscosities and thermal properties (Liaw & Liaw, 1999), (Liaw & Liaw, 2001).
Advanced Material Properties Adamantane-based materials have been explored for their unique properties, such as low dielectric constants and moisture absorption, making them suitable for electronic applications. For example, soluble polyimides based on adamantane have been developed with low dielectric constants (2.77 to 2.91) and moisture absorptions of less than 0.46%, presenting valuable attributes for electronic material applications (Chern & Shiue, 1997).
Liquid Crystalline and Amorphous Materials
Development of Liquid Crystalline and Amorphous Systems Research into adamantane derivatives has also led to the creation of liquid crystalline and amorphous molecular systems capable of vitrification. These systems, featuring adamantane as an excluded-volume core, have shown potential in forming materials with specific mesophases and elevated glass transition temperatures, suggesting applications in the development of novel liquid crystalline materials (Chen et al., 1995).
Antimicrobial and Antiviral Research
Antimicrobial and Antiviral Activities Adamantane derivatives have been studied for their antimicrobial and antiviral properties. Specific derivatives have shown potent broad-spectrum antibacterial activity and potential as influenza virus fusion inhibitors, indicating their applicability in medical research and drug development (Orzeszko et al., 2000), (Göktaş et al., 2012).
Carbon Dioxide Sorption and Separation
CO2 Sorption and Separation Adamantane derivatives have been incorporated into Porous Covalent Triazine-based Frameworks (PCTF), showing excellent thermal stability and significant surface areas for efficient carbon dioxide sorption and separation. This application highlights the potential of adamantane derivatives in environmental technology and sustainable development efforts (Bhunia et al., 2013).
Propiedades
IUPAC Name |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-12-4-13(2)18(14(3)5-12)21-19(22)20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17H,6-11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWSGYHRIUFVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]amino}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2672216.png)
![4-chloro-N-[(4-methoxyphenyl)sulfonyl]phenylalanine](/img/structure/B2672218.png)
![Methyl 4-{[({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2672222.png)

![Tert-butyl N-[1-(chlorosulfonylmethyl)cyclopropyl]carbamate](/img/structure/B2672225.png)
![Spiro[azetidine-2,4'-chromane]](/img/structure/B2672226.png)

![N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2672230.png)

![4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2672234.png)
![Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2672235.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2672238.png)
